molecular formula C15H17NO3 B11856295 Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate

Cat. No.: B11856295
M. Wt: 259.30 g/mol
InChI Key: QLFZMOHIMSKLMK-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation to achieve short reaction times and high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the process. The Fischer indolisation–N-alkylation approach is particularly suitable for industrial applications due to its robustness and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce hydrogenated indole derivatives .

Scientific Research Applications

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate is unique due to its specific substitution pattern and the presence of the tetrahydrocyclopenta ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate

InChI

InChI=1S/C15H17NO3/c1-3-19-15(17)12-8-11-13(18-2)7-9-5-4-6-10(9)14(11)16-12/h7-8,16H,3-6H2,1-2H3

InChI Key

QLFZMOHIMSKLMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C3CCCC3=C2N1)OC

Origin of Product

United States

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